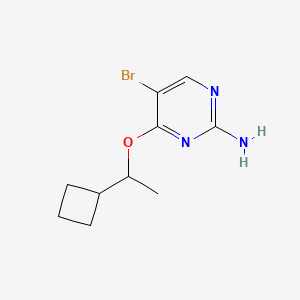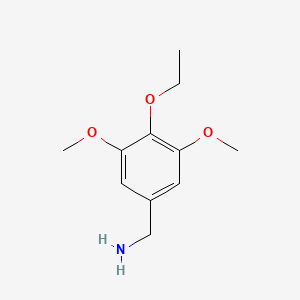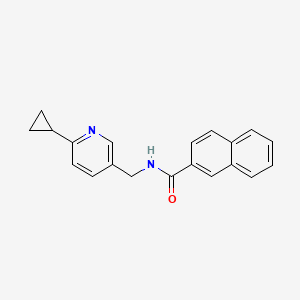![molecular formula C11H7ClN2OS B2812783 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile CAS No. 860787-01-5](/img/structure/B2812783.png)
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” is a chemical compound with the molecular formula C11H7ClN2OS . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile”, often involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis
The thiazole ring in “2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile”, have been found to have diverse biological activities, which suggests they may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
“2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile” has a molecular weight of 251.72 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile focuses on the synthesis and evaluation of their biological activities. Uma et al. (2017) synthesized derivatives having chlorine as substituents, finding those with methoxy groups more toxic to bacteria, highlighting their potential antimicrobial properties (Uma et al., 2017). Similarly, Liaras et al. (2011) developed (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, demonstrating potent antimicrobial activity against a range of microorganisms, sometimes exceeding that of reference drugs (Liaras et al., 2011).
Photophysical and Electrochemical Properties
Yenilmez et al. (2013) explored the photophysics of metallo-phthalocyanines with thiazole groups, contributing to the understanding of their electronic absorption and fluorescence, relevant for applications in fluorescent probes and sensors (Yenilmez et al., 2013). Duruk et al. (2015) further studied the electrochemical and spectroelectrochemical properties of thiazole-substituted phthalocyanines, identifying reversible metal-based redox processes, which are significant for developing electrochemical sensors and devices (Duruk et al., 2015).
Anticancer and Antitumor Activity
The search for new anticancer agents has also led to the investigation of thiazole derivatives. Deshineni et al. (2020) synthesized novel thiazolo[2,3-b]quinazolinones with significant anticancer and antibacterial potency, suggesting their potential as leads for drug development (Deshineni et al., 2020). Bera et al. (2021) developed a cobalt(II) complex with potential anticancer activity against U937 human monocytic cells, indicating the utility of these compounds in cancer therapy (Bera et al., 2021).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been shown to impact various biochemical pathways
Result of Action
Thiazole derivatives have been shown to exhibit various biological activities
properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-11-14-6-9(16-11)7-15-10-4-2-1-3-8(10)5-13/h1-4,6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYZLCCKTBLIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pentanamide](/img/structure/B2812703.png)
![(Z)-2-cyano-N-[3-[ethylsulfonyl(methyl)amino]propyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2812704.png)
![1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol](/img/structure/B2812707.png)


![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)

![3-ethyl-2-(ethylthio)-8-methoxy-5-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2812714.png)

![Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2812717.png)
![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)
